N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide
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Overview
Description
N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-en-1-yl)acetamide is a complex organic compound characterized by its spirocyclic structure This compound features a spiro[45]decane core, which is a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong acids or bases to facilitate ring closure.
Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, commonly using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Phenyl Ring: The phenyl ring is usually introduced through a Friedel-Crafts acylation reaction, which involves the use of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetamide Moiety: The acetamide group is typically formed through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity through binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity, potentially affecting signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-(2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-yl)acetamide: Similar structure but without the enone functionality, potentially altering its reactivity and applications.
Uniqueness
The presence of both the spirocyclic core and the specific functional groups in N-(4-methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide makes it unique. This combination of structural features can lead to distinct chemical properties and biological activities, setting it apart from other related compounds.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-18-10-12-19(13-11-18)16-25-21(28)17-27-23(29)22(20-8-4-2-5-9-20)26-24(27)14-6-3-7-15-24/h2,4-5,8-13H,3,6-7,14-17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNDJXRNGRWFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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